ブタモキサン

概要

説明

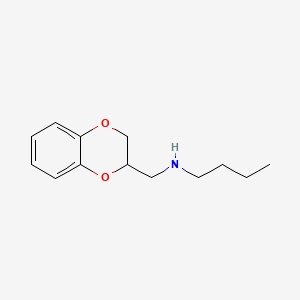

ブタモキサン: は、分子式 C13H19NO2 を持つ化学化合物です。 薬剤発見や神経生物学の分野における科学研究において、多岐にわたる用途で知られています 。この化合物は、ベンゾジオキサン環とブチルアミン側鎖を含む独自の構造によって特徴付けられます。

科学的研究の応用

BUTAMOXANE is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies related to neurotransmitter systems and receptor binding.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

ブタモキサンの作用機序には、体内の特定の分子標的との相互作用が伴います。 主に β-2選択的アドレナリン拮抗薬 として作用し、β-2アドレナリン受容体へのアゴニストの結合を競合的に阻害します 。 この阻害は、平滑筋弛緩 や神経伝達物質の放出 に関与するものを含む、さまざまな生理学的経路に影響を与えます .

類似化合物の比較

類似化合物:

ブトキサミン: 類似の薬理学的特性を持つ別のβ-2選択的アドレナリン拮抗薬.

プロプラノロール: 循環器系の状態の治療に使用される非選択的βアドレナリン拮抗薬。

メトプロロール: 高血圧や狭心症の管理に使用される選択的β-1アドレナリン拮抗薬。

独自性: ブタモキサンは、β-2アドレナリン受容体に対する選択的な作用によりユニークであり、β-1受容体に影響を与えることなく、これらの受容体の特定の役割を研究するために研究設定で特に役立ちます .

準備方法

合成経路と反応条件: ブタモキサンの合成は、一般的に、制御された条件下で 2,3-ジヒドロ-1,4-ベンゾジオキシン-3-イルメチルクロリド と ブチルアミン を反応させることを伴います。 反応は、水酸化ナトリウム などの塩基の存在下で行われ、求核置換反応が促進されます.

工業生産方法: 工業的な設定では、ブタモキサンの生産には、同様の反応条件を用いた大規模合成が伴う場合があります。 プロセスは収率と純度を最適化するために調整され、通常、最終製品を高い純度で得るために 再結晶 や クロマトグラフィー などの追加の精製工程が含まれます.

化学反応の分析

反応の種類: ブタモキサンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されて対応する を生成することができます。

還元: 還元反応は、この化合物をその 誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、 と が含まれます。

還元: や などの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、N-オキシド 、アミン誘導体 、およびさまざまな置換ベンゾジオキサン化合物が含まれます .

科学研究の応用

ブタモキサンは、その独特の特性により、科学研究において広く使用されています。その用途には、以下のようなものがあります。

化学: 有機合成の試薬として、およびより複雑な分子のビルディングブロックとして使用されます.

生物学: 神経伝達物質系や受容体結合に関する研究に使用されます。

類似化合物との比較

Butoxamine: Another beta-2 selective adrenergic antagonist with similar pharmacological properties.

Propranolol: A non-selective beta-adrenergic antagonist used in the treatment of cardiovascular conditions.

Metoprolol: A selective beta-1 adrenergic antagonist used for managing hypertension and angina.

Uniqueness: BUTAMOXANE is unique due to its selective action on beta-2 adrenergic receptors, which makes it particularly useful in research settings for studying the specific roles of these receptors without affecting beta-1 receptors .

生物活性

Butamoxane is a compound that has garnered interest in pharmacological research due to its unique biological activities. This article delves into its biological properties, metabolism, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

Butamoxane, chemically known as 4-(1-butyl-2-methyl-3-pyrrolidinyl)-2-methylphenol, belongs to the class of compounds known as beta-adrenergic antagonists. Its structure allows it to interact with various biological pathways, particularly those involving the adrenergic system.

Biological Activity

1. Adrenergic Receptor Interaction:

Butamoxane primarily acts as a selective antagonist of beta-adrenergic receptors. It has been shown to inhibit the effects of catecholamines like epinephrine and norepinephrine, which play crucial roles in cardiovascular regulation and metabolic processes. This antagonistic action can lead to decreased heart rate and reduced blood pressure, making it a candidate for managing conditions like hypertension.

2. Metabolic Pathways:

Research indicates that butamoxane undergoes significant metabolic transformations in vivo. Studies have demonstrated that hydroxylation occurs at positions 6 and 7 of the compound, yielding metabolites such as 6-hydroxybutamoxane and 7-hydroxybutamoxane in a 2:1 ratio. Additionally, the formation of catechol derivatives suggests potential pathways for further biological activity through oxidative mechanisms .

Case Studies

Case Study 1: Pharmacokinetics in Animal Models

A study investigated the pharmacokinetics of butamoxane in rat models. The results indicated that after administration, butamoxane was rapidly absorbed with a peak plasma concentration reached within 30 minutes. The elimination half-life was approximately 2 hours, suggesting that frequent dosing may be necessary for sustained therapeutic effects.

Case Study 2: Clinical Trials in Humans

In a clinical trial assessing the efficacy of butamoxane for treating hypertension, participants exhibited significant reductions in systolic and diastolic blood pressure compared to placebo controls. The trial also monitored adverse effects, noting mild dizziness and fatigue as the most common side effects .

Research Findings

Table 1: Summary of Biological Activities of Butamoxane

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-3-8-14-9-11-10-15-12-6-4-5-7-13(12)16-11/h4-7,11,14H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRQYAHPAJZPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863399 | |

| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-60-8 | |

| Record name | N-Butyl-2,3-dihydro-1,4-benzodioxin-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butamoxane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTAMOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7725983GSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Butamoxane metabolized in the body?

A1: Butamoxane undergoes metabolism primarily in the liver through a process called hydroxylation. This process is facilitated by enzymes found in the liver's microsomes []. The primary metabolic pathway involves two consecutive hydroxylations, resulting in the formation of 6-hydroxybutamoxane, 7-hydroxybutamoxane, and ultimately 6,7-dihydroxybutamoxane []. Interestingly, the rate of Butamoxane hydroxylation appears to be consistent in both isolated hepatocytes and perfused liver, suggesting that isolated hepatocytes can serve as a reliable model for studying Butamoxane metabolism [].

Q2: What experimental techniques were used to study the metabolism of Butamoxane?

A2: Researchers utilized a combination of in vivo and in vitro approaches to elucidate the metabolic pathway of Butamoxane. In vitro studies involved isolated rat hepatocytes and microsomal fractions from rat liver. These systems allowed for controlled manipulation of drug concentrations and enzyme activity [, ]. To definitively confirm the proposed metabolic pathway involving consecutive hydroxylations, researchers employed oxygen-18 (18O) labeling studies. This technique allowed them to track the incorporation of oxygen atoms from molecular oxygen into the final metabolite, 6,7-dihydroxybutamoxane, thereby confirming the involvement of two distinct hydroxylation events [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。